2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride
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Overview
Description
2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride is a chemical compound with the molecular formula C13H13NO.ClH and a molecular weight of 235.71 g/mol . It is known for its unique structure, which includes a fused furo-pyridine ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylpyridine with a suitable furan derivative in the presence of a strong acid, such as hydrochloric acid, to facilitate the cyclization process . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce a fully saturated compound .
Scientific Research Applications
2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride
- 5-methyl-4H,5H,6H,7H-thiazolo[5,4-c]pyridine-2-carboxylic acid
Uniqueness
2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride is unique due to its specific furo-pyridine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-2-4-10(5-3-1)13-8-11-9-14-7-6-12(11)15-13;/h1-5,8,14H,6-7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWUWLWYAMCSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1OC(=C2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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